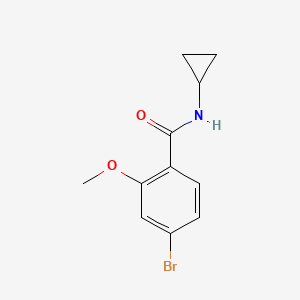![molecular formula C16H9N3O2S B578652 2-(Pyridin-3-ylamino)naphtho[2,3-d]thiazole-4,9-dione CAS No. 1313739-00-2](/img/structure/B578652.png)
2-(Pyridin-3-ylamino)naphtho[2,3-d]thiazole-4,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyridin-3-ylamino)naphtho[2,3-d]thiazole-4,9-dione is a complex organic compound known for its intricate structure and diverse applications in scientific research. This compound features a naphthoquinone skeleton fused with a thiazole ring and a pyridine moiety, making it a valuable subject for studies in medicinal chemistry, material science, and other fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-ylamino)naphtho[2,3-d]thiazole-4,9-dione typically involves the reaction of 2-(methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dione with pyridin-3-ylamine. This reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-ylamino)naphtho[2,3-d]thiazole-4,9-dione undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the pyridine moiety can be replaced by other nucleophiles.
Oxidation and Reduction: The naphthoquinone skeleton allows the compound to undergo redox reactions, making it a potential candidate for studies involving electron transfer processes.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups attached to the pyridine ring, while oxidation and reduction can modify the quinone structure .
Scientific Research Applications
2-(Pyridin-3-ylamino)naphtho[2,3-d]thiazole-4,9-dione has a wide range of applications in scientific research:
Medicinal Chemistry: The compound exhibits potential anticancer, anti-inflammatory, and antibacterial activities, making it a candidate for drug development.
Material Science: Its unique photophysical properties, such as fluorescence, make it useful in the development of advanced materials and sensors.
Biological Studies: The compound’s ability to interact with biological molecules, such as DNA gyrase, highlights its potential as a tool for studying cellular processes and developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 2-(Pyridin-3-ylamino)naphtho[2,3-d]thiazole-4,9-dione involves its interaction with molecular targets such as DNA gyrase. This interaction disrupts the normal functioning of the enzyme, leading to cell death in microbial organisms. Additionally, the compound’s redox properties enable it to participate in electron transfer processes, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione: Known for its antimicrobial activity.
2-(Methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dione: Used as an intermediate in the synthesis of various derivatives.
Uniqueness
2-(Pyridin-3-ylamino)naphtho[2,3-d]thiazole-4,9-dione stands out due to its combination of a naphthoquinone skeleton, thiazole ring, and pyridine moiety. This unique structure imparts distinct photophysical properties and biological activities, making it a versatile compound for various research applications.
Properties
IUPAC Name |
2-(pyridin-3-ylamino)benzo[f][1,3]benzothiazole-4,9-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N3O2S/c20-13-10-5-1-2-6-11(10)14(21)15-12(13)19-16(22-15)18-9-4-3-7-17-8-9/h1-8H,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTYDAWXPFXSBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)SC(=N3)NC4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20735064 |
Source


|
| Record name | 2-[(Pyridin-3-yl)amino]naphtho[2,3-d][1,3]thiazole-4,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313739-00-2 |
Source


|
| Record name | 2-[(Pyridin-3-yl)amino]naphtho[2,3-d][1,3]thiazole-4,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Boc-5-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B578573.png)





![2-(Benzo[b]thiophen-2-yl)pyridin-3-ol](/img/structure/B578580.png)





